molecular formula C7H10N4O3 B1421216 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) CAS No. 71342-66-0

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)

Cat. No. B1421216
CAS RN: 71342-66-0
M. Wt: 198.18 g/mol
InChI Key: QHNYQVOBANAFAW-RCHRYLDCSA-N
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Description

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime), also known as EIDP5-OMe, is a novel compound with a range of potential applications in scientific research. It is a derivative of the dihydropyrimidine class of compounds and contains both an imino and oxime functional group. EIDP5-OMe has been found to have a range of biochemical and physiological effects, and has been studied for its potential applications in lab experiments.

Mechanism Of Action

The exact mechanism of action of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) is not yet fully understood. However, it is believed to act by binding to the active site of enzymes involved in oxidative processes, thus preventing the generation of reactive oxygen species. It is also believed to act by modulating the activity of certain enzymes involved in inflammatory processes.

Biochemical And Physiological Effects

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) has been found to have a range of biochemical and physiological effects. In particular, it has been found to possess antioxidant, neuroprotective, anti-inflammatory, and anti-cancer properties. In addition, it has been found to possess anti-hyperglycemic, anti-hyperlipidemic, and anti-hypertensive properties.

Advantages And Limitations For Lab Experiments

The use of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) in lab experiments offers a number of advantages. It is relatively easy to synthesize and has a wide range of potential applications. In addition, its antioxidant, neuroprotective, anti-inflammatory, and anti-cancer properties make it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use in lab experiments. It is not yet fully understood how it works, and its effects on humans are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) in scientific research. These include further studies into its mechanism of action, its effects on humans, and its potential applications in the treatment of various diseases. In addition, further studies into its potential uses in lab experiments and its potential as a drug delivery agent could be explored. Finally, further studies into its potential as an antioxidant, a neuroprotective agent, an anti-inflammatory agent, and an anti-cancer agent could be conducted.

Scientific Research Applications

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime) has been studied for its potential applications in scientific research. It has been found to have a range of biochemical and physiological effects, and has been studied for its potential applications in lab experiments. In particular, it has been studied for its potential to act as an antioxidant, as a neuroprotective agent, as an anti-inflammatory agent, and as an anti-cancer agent.

properties

IUPAC Name

(5E)-1-ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-11-5(8)4(10-14-2)6(12)9-7(11)13/h8H,3H2,1-2H3,(H,9,12,13)/b8-5?,10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNYQVOBANAFAW-RCHRYLDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=N)C(=NOC)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=N)/C(=N\OC)/C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674031, DTXSID001028665
Record name (5E)-1-Ethyl-6-imino-5-(methoxyimino)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-1-Ethyl-6-imino-5-methoxyimino-1,3-diazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)

CAS RN

71342-66-0
Record name (5E)-1-Ethyl-6-imino-5-(methoxyimino)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)
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1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)
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1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)
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1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)
Reactant of Route 5
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1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)
Reactant of Route 6
1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime)

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